Bassianin

Description

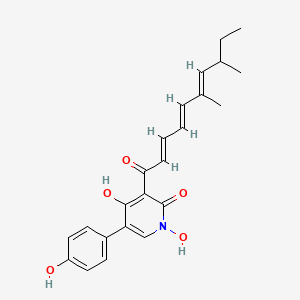

Structure

3D Structure

Properties

IUPAC Name |

3-[(2E,4E,6E)-6,8-dimethyldeca-2,4,6-trienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-15(2)13-16(3)7-5-6-8-20(26)21-22(27)19(14-24(29)23(21)28)17-9-11-18(25)12-10-17/h5-15,25,27,29H,4H2,1-3H3/b7-5+,8-6+,16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJZTYMRBJWDZ-ZDNNFFFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/C=C/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Biosynthesis of Bassianin in Beauveria bassiana: A Technical Overview for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bassianin is a recognized polyketide-derived secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. As a yellow pigment, it contributes to the diverse chemical arsenal of this fungus, which is renowned for its insecticidal properties and potential applications in biotechnology. Despite the general classification of this compound as a polyketide, a comprehensive elucidation of its specific biosynthetic pathway, including the definitive identification of the responsible gene cluster, key enzymes, and metabolic intermediates, remains an underexplored area in the scientific literature. This technical guide provides a detailed summary of the current knowledge regarding this compound and contextualizes it within the broader understanding of secondary metabolism in Beauveria bassiana. While the core biosynthetic pathway is yet to be fully characterized, this document outlines the established methodologies for investigating polyketide synthesis in this fungus, presents available quantitative data on this compound production, and offers insights into the experimental approaches that will be pivotal in unraveling this intriguing metabolic puzzle.

Introduction to this compound and its Significance

Beauveria bassiana is a prolific producer of a wide array of bioactive secondary metabolites, which play crucial roles in its life cycle, including pathogenesis against insect hosts.[1][2] Among these compounds are non-ribosomal peptides like beauvericin and bassianolide, and polyketides such as oosporein and tenellin.[3][4][5] this compound, a yellow pigment, is classified as a polyketide, specifically suggested to be formed from a hexaketide chain. The biological activities of many of B. bassiana's secondary metabolites have been extensively studied, revealing insecticidal, antimicrobial, and cytotoxic properties. While the precise role of this compound in the fungus's ecology and virulence is not fully understood, its classification as a polyketide places it within a class of compounds with significant biological activities and pharmaceutical potential.

The Uncharacterized Biosynthetic Pathway of this compound

As of the current scientific literature, the specific biosynthetic gene cluster (BGC) responsible for the production of this compound in Beauveria bassiana has not been definitively identified and characterized. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs), which are encoded by genes typically found within a BGC alongside genes for tailoring enzymes (e.g., oxidoreductases, transferases) that modify the initial polyketide backbone to yield the final product.

The genome of Beauveria bassiana is known to harbor a significant number of putative BGCs, including numerous PKS genes. For instance, the B. bassiana ARSEF 2860 strain is reported to have 41 putative secondary metabolite BGCs. While some of these clusters have been functionally linked to the production of other well-known metabolites like oosporein and beauvericin through gene knockout and heterologous expression studies, the cluster corresponding to this compound synthesis remains to be elucidated.

Hypothetical Biosynthetic Logic

Based on the general principles of polyketide biosynthesis, a putative pathway for this compound can be proposed. This would involve a Type I PKS iteratively catalyzing the condensation of acetyl-CoA and malonyl-CoA units to form a linear hexaketide chain. This polyketide chain would then undergo a series of modifications, including cyclization and tailoring reactions mediated by enzymes encoded by other genes within the same cluster, to yield the final this compound structure.

To illustrate this hypothetical workflow, the following diagram outlines the general steps involved in the discovery and characterization of a polyketide biosynthetic pathway, which would be applicable to the study of this compound.

Quantitative Data on this compound Production

While the biosynthetic pathway remains to be detailed, several studies have quantified the production of this compound in B. bassiana under various conditions, often as part of broader metabolomic analyses. This data is crucial for understanding the regulation of its production and for developing strategies for yield optimization.

| Strain/Condition | Method | This compound Concentration | Reference |

| B. bassiana 331R-infected Tenebrio molitor larvae | UPLC-Q-Orbitrap MS | Not explicitly quantified individually, but detected as one of eight major metabolites. | |

| B. bassiana (general) | HPLC | Presence confirmed, but quantitative data not provided in the reviewed abstracts. |

Note: The available literature from the conducted searches provides limited specific quantitative data for this compound production. The table reflects the information that could be extracted from the provided search results.

Experimental Protocols for the Study of this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway will rely on established molecular biology and analytical chemistry techniques that have been successfully applied to other secondary metabolites in B. bassiana.

Identification of the this compound Biosynthetic Gene Cluster

-

Bioinformatic Analysis: The starting point involves the use of bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to mine the genome of B. bassiana for putative polyketide synthase gene clusters.

-

Comparative Genomics: Comparison of the genomes of this compound-producing and non-producing strains of Beauveria or other related fungi can help to identify candidate BGCs.

Functional Characterization of Candidate Genes

A definitive link between a candidate BGC and this compound production is established through genetic manipulation.

Gene Knockout Protocol (adapted from studies on other B. bassiana genes):

-

Vector Construction: A gene knockout vector is constructed containing flanking regions (homologous arms) of the target PKS gene, along with a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B or phosphinothricin).

-

Protoplast Preparation: Protoplasts of B. bassiana are generated by enzymatic digestion of the fungal cell wall.

-

Agrobacterium tumefaciens-mediated Transformation (ATMT) or Protoplast Transformation: The knockout vector is introduced into the fungal protoplasts. ATMT is a commonly used and efficient method for B. bassiana.

-

Selection of Transformants: Transformed fungal cells are selected on a medium containing the appropriate antibiotic.

-

Screening for Homologous Recombination: PCR and Southern blot analysis are used to screen the transformants to confirm the targeted deletion of the PKS gene. A visual screening method using a co-transformed marker gene that produces a pigment has also been developed to streamline this process.

-

Metabolite Analysis: The culture extracts of the wild-type and the knockout mutant are analyzed by HPLC or LC-MS/MS to confirm the abolition of this compound production in the mutant.

The following diagram illustrates a typical workflow for gene knockout experiments in B. bassiana.

Analysis of this compound Production

Extraction and Quantification:

-

Fungal Culture: B. bassiana is cultured in a suitable liquid or solid medium.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol.

-

Analysis: The crude extract is then analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for the identification and quantification of this compound. Ultra-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer like a Q-Orbitrap MS provides high sensitivity and accuracy for metabolite profiling.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway in Beauveria bassiana represents a compelling research opportunity. The application of the established genomic and molecular tools in this fungus to the study of its less-characterized polyketides is the next logical step. The identification of the this compound BGC will not only provide fundamental insights into the metabolic diversity of B. bassiana but also open avenues for the bioengineering of novel polyketide compounds with potentially valuable applications in medicine and agriculture. Future research should focus on systematic knockout of uncharacterized PKS genes and subsequent metabolomic analysis to identify the key synthase responsible for this compound production. Once the cluster is identified, further characterization of the tailoring enzymes will complete the picture of this fascinating biosynthetic pathway.

References

- 1. An efficient visual screening of gene knockout mutants in the insect pathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced virulence through genetic engineering of Beauveria bassiana blastospores by overexpression of a cuticle-degrading endochitinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of oosporein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]

Bassianin: A Technical Guide to its Discovery, Isolation, and Characterization from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianin is a yellow pigment and secondary metabolite produced by entomopathogenic fungi of the Beauveria genus, most notably Beauveria bassiana. This document provides a comprehensive technical overview of this compound, consolidating current knowledge on its discovery, biosynthesis, and methods for its isolation and characterization. Detailed experimental protocols for fungal culture and preliminary extraction are outlined, alongside analytical techniques for purification and identification. The known biological activities of this compound, particularly its inhibitory effects on membrane-bound ATPases, are discussed. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction: Discovery and Significance

This compound was first identified as a yellow pigment produced by Beauveria species. It is one of several secondary metabolites synthesized by these fungi, which are renowned for their insecticidal properties.[1][2] These metabolites, including this compound, are believed to play a role in the fungus's pathogenesis towards insect hosts.[2] The chemical structure of this compound has been elucidated as a pyridone derivative.[3] Its biological activity, particularly its toxic effects on erythrocyte membranes through the inhibition of ATPase, has been a subject of interest.[3] This guide will delve into the technical aspects of working with this intriguing fungal metabolite.

Fungal Culture and this compound Production

The production of this compound is intrinsically linked to the cultivation of Beauveria bassiana. Both solid-state fermentation (SSF) and submerged fermentation (SmF) can be employed, with the choice of method influencing the yield of secondary metabolites.

Culture Media and Conditions

Beauveria bassiana can be cultured on a variety of media. Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar with Yeast Extract (SDAY) are commonly used for routine culture maintenance. For enhanced production of this compound, a glucose-ammonium tartrate-salts medium with a high carbon-to-nitrogen ratio has been reported to be optimal.

Table 1: Comparison of Fermentation Methods for Beauveria bassiana Spore Production

| Fermentation Type | Typical Substrate/Medium | Reported Spore Yield | Advantages | Disadvantages |

| Solid-State Fermentation (SSF) | Polished white rice, wheat, wheat bran, corncob | Up to 4.05 g conidia/100 g dry rice | More robust and stable conidia | Longer fermentation times, potential for contamination |

| Submerged Fermentation (SmF) | Potato Dextrose Broth (PDB), custom liquid media with sucrose and casamino acids | 5.65 x 10⁷ spores/mL to 8.54 x 10⁸ spores/mL | Faster growth, easier to scale up and control | Spores may have lower viability and stability |

Note: While these yields are for spore production, they indicate fungal growth and potential for secondary metabolite production. Specific yields for this compound are not widely reported and would require quantitative analysis.

Experimental Protocol: Solid-State Fermentation (SSF) for Beauveria bassiana

This protocol is adapted from methods described for conidia production, which can be modified for secondary metabolite extraction.

-

Substrate Preparation: Use polished white rice as the solid substrate. Adjust the moisture content to 40% by adding distilled water.

-

Sterilization: Autoclave the moistened rice in a suitable container (e.g., polyethylene bag) at 121°C for 25 minutes.

-

Inoculation: Prepare a seed culture of B. bassiana in a liquid medium (e.g., 3% corn meal, 2% rice bran, 2% corn steep powder). Inoculate the sterile rice with the seed culture at a 10% inoculum size (e.g., 10⁷ conidia/g of wet rice).

-

Incubation: Incubate the culture at 25°C for 14 days. If using a polyethylene bag, shake it every 12 hours to ensure even growth.

-

Harvesting: After incubation, the fungal biomass can be harvested for extraction of this compound.

Experimental Protocol: Submerged Fermentation (SmF) for Beauveria bassiana

-

Medium Preparation: Prepare a liquid medium optimized for this compound production (e.g., glucose-ammonium tartrate-salts medium with a high C:N ratio). A common alternative is Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the sterile liquid medium with a spore suspension of B. bassiana.

-

Incubation: Incubate the culture in a shaker incubator at 25-28°C with constant agitation (e.g., 150 rpm) for 7-14 days.

-

Harvesting: Separate the mycelia from the culture broth by filtration. Both the mycelia and the filtrate can be processed for this compound extraction.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bassianin, a yellow pigment and secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, exhibits a distinct primary mechanism of action centered on the disruption of cellular membrane integrity and the inhibition of key membrane-bound enzymes. This technical guide synthesizes the current understanding of this compound's molecular interactions with cellular targets, providing a detailed overview of its effects, quantitative data from relevant studies, and the experimental protocols used to elucidate these mechanisms. The information presented herein is intended to support further research into the potential applications of this compound in drug development and pest management.

Core Mechanism of Action: Membrane Disruption and ATPase Inhibition

The principal cellular targets of this compound are the plasma membranes of eukaryotic cells, with a pronounced effect on erythrocytes. The primary mechanism of action can be delineated into two interconnected processes:

-

Broad-Spectrum Membrane Disruption: this compound directly interacts with the cell membrane, leading to alterations in its morphology and integrity. This disruptive activity is not highly specific, suggesting a general perturbation of the lipid bilayer structure. The consequence of this disruption is an increase in membrane permeability, ultimately leading to cell lysis.[1]

-

Inhibition of Membrane-Bound ATPases: A key consequence of this compound's interaction with the cell membrane is the inhibition of essential ion-pumping ATPases. This inhibition is dose-dependent and has been observed for total erythrocyte membrane ATPase activity. Notably, this compound demonstrates a preferential, though not exclusive, inhibition of Ca²⁺-ATPases over Na⁺/K⁺-ATPases.[1][2] This enzymatic inhibition further compromises cellular homeostasis, exacerbating the effects of membrane disruption.

The current scientific consensus suggests that the inhibition of ATPases by this compound is likely a direct result of the broader membrane disruption it causes, rather than a specific interaction with the enzymes' active sites.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Inhibition of Erythrocyte Membrane ATPase Activity by Beauveria Pigments

| Pigment | Concentration (µg/mL) | Total ATPase Inhibition (%) | Primary Target ATPase | Reference |

| This compound | 200 | Up to 50 | Ca²⁺-ATPases | |

| Tenellin | 200 | Up to 50 | Ca²⁺-ATPases | |

| Oosporein | 200 | Up to 50 | Ca²⁺-ATPases |

Table 2: Cytotoxicity of this compound and Other Beauveria bassiana Mycotoxins against Insect Cell Lines (48h exposure)

| Mycotoxin | Cell Line | CC₅₀ (µM) | Reference |

| This compound | SF-9 | 4.23 - 11.95 | |

| This compound | SF-21 | 4.23 - 11.95 | |

| Beauvericin | SF-9 | 2.81 | |

| Beauvericin | SF-21 | 6.94 | |

| Oosporein | SF-9 | 4.23 - 11.95 | |

| Oosporein | SF-21 | 4.23 - 11.95 | |

| Tenellin | SF-9 | 4.23 - 11.95 | |

| Tenellin | SF-21 | 4.23 - 11.95 |

Detailed Experimental Protocols

Erythrocyte Membrane ATPase Inhibition Assay

This protocol is based on the methodology for assessing the effect of compounds on erythrocyte membrane ATPase activity.

Objective: To determine the inhibitory effect of this compound on total, Ca²⁺-, and Na⁺/K⁺-ATPase activity in isolated erythrocyte membranes.

Materials:

-

Freshly collected blood with anticoagulant (e.g., heparin or EDTA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4), ice-cold

-

ATP stock solution

-

Assay buffer (containing appropriate ions for specific ATPase activity, e.g., NaCl, KCl, MgCl₂, CaCl₂)

-

Reagents for phosphate detection (e.g., Malachite Green-based assay)

-

Spectrophotometer

Procedure:

-

Erythrocyte Isolation:

-

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet three times with 10 volumes of ice-cold PBS, centrifuging at 1,000 x g for 10 minutes after each wash.

-

-

Erythrocyte Ghost Preparation:

-

Resuspend the washed erythrocyte pellet in 40 volumes of ice-cold hypotonic lysis buffer.

-

Incubate on ice for 30 minutes to ensure complete lysis.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

-

Wash the ghosts repeatedly with the lysis buffer until they are white.

-

Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

ATPase Inhibition Assay:

-

Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain:

-

Erythrocyte membrane suspension (a fixed amount of protein, e.g., 20-50 µg)

-

Assay buffer with the necessary ions for the specific ATPase being measured.

-

Varying concentrations of this compound (and a vehicle control).

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a reagent that halts enzymatic activity and allows for phosphate detection (e.g., trichloroacetic acid or the Malachite Green reagent itself).

-

Measure the amount of inorganic phosphate (Pi) released using a spectrophotometer.

-

Calculate the specific activity of the ATPase (µmol Pi/mg protein/hour) and determine the percentage of inhibition by this compound at each concentration.

-

Cytotoxicity Assay on Insect Cell Lines

This protocol is adapted from the methodology used to assess the cytotoxicity of Beauveria bassiana metabolites on SF-9 and SF-21 insect cell lines.

Objective: To determine the cytotoxic concentration (CC₅₀) of this compound on insect cell lines.

Materials:

-

Spodoptera frugiperda cell lines (SF-9 or SF-21)

-

Appropriate insect cell culture medium (e.g., Grace's Insect Medium or TNM-FH) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent like AlamarBlue)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Seeding:

-

Culture SF-9 or SF-21 cells to a logarithmic growth phase.

-

Harvest the cells and determine the cell density and viability (e.g., using a hemocytometer and trypan blue exclusion).

-

Seed the cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates at 27°C for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).

-

Incubate the plates at 27°C for 48 hours.

-

-

Cell Viability Assessment:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the reagent by viable cells.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability) using a non-linear regression analysis.

-

Visualizations

Caption: Primary mechanism of action of this compound on cellular targets.

Caption: Experimental workflow for the ATPase inhibition assay.

References

The Biological Activity of Bassianin and Other Beauveria bassiana Metabolites Against Insect Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entomopathogenic fungus Beauveria bassiana is a well-known biological control agent against a wide range of insect pests. Its insecticidal activity is not only due to the physical invasion of the host but also to the secretion of a plethora of secondary metabolites. Among these, Bassianin is a cyclodepsipeptide with reported biological activities. Understanding the direct effects of these purified compounds on insect cells is crucial for elucidating their mode of action and for the potential development of novel bio-insecticides. This technical guide provides an in-depth overview of the biological activity of this compound and other key secondary metabolites from Beauveria bassiana against common insect cell lines, with a focus on quantitative data, experimental protocols, and cellular pathways.

While research on the direct application of purified this compound to insect cell lines is limited, existing studies provide valuable insights into its cytotoxic potential. To offer a broader context, this guide also incorporates data on other significant B. bassiana metabolites, namely Beauvericin, Oosporein, and Tenellin.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound and other Beauveria bassiana metabolites have been quantified in lepidopteran insect cell lines, primarily Sf-9 (from Spodoptera frugiperda) and Sf-21. The following tables summarize the 50% cytotoxic concentrations (CC50), providing a comparative overview of the potency of these compounds.

Table 1: Cytotoxicity of Beauveria bassiana Metabolites on Sf-9 and Sf-21 Insect Cell Lines After 48 Hours of Exposure [1][2]

| Metabolite | Cell Line | CC50 (μM) |

| This compound | Sf-9 | 4.91 ± 0.50 |

| Sf-21 | 12.12 ± 1.24 | |

| Beauvericin | Sf-9 | 2.81 |

| Sf-21 | 6.94 | |

| Oosporein | Sf-9 | 4.23 ± 0.46 |

| Sf-21 | 10.43 ± 1.14 | |

| Tenellin | Sf-9 | 4.84 ± 0.31 |

| Sf-21 | 11.95 ± 0.76 |

Table 2: Time-Dependent Cytotoxicity of Beauvericin on Sf-9 Insect Cell Line [3]

| Exposure Time (hours) | CC50 (μM) |

| 4 | 85 |

| 24 | 10 |

| 72 | 2.5 |

| 120 | 2.5 |

Note: The data indicates that the Sf-9 cell line is generally more sensitive to these mycotoxins than the Sf-21 cell line. Beauvericin exhibits the highest cytotoxicity among the tested compounds, and its effect on Sf-9 cells is markedly time-dependent.

Experimental Protocols

The following section details the methodology for assessing the cytotoxicity of fungal metabolites against insect cell lines, based on the protocols described in the cited literature.

Cell Culture and Maintenance

-

Cell Lines: Spodoptera frugiperda cell lines, Sf-9 and Sf-21, are commonly used.

-

Media: Cells are typically maintained in Grace's insect cell culture medium supplemented with 10% fetal bovine serum (FBS).

-

Culture Conditions: Cells are grown at 27°C in a humidified incubator. For cytotoxicity assays, cells are seeded in multi-well plates at a specified density (e.g., 1 x 10^5 cells/mL) and allowed to attach overnight.

Cytotoxicity Assay (Trypan Blue Exclusion Method)

This method is widely used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.[4][5]

-

Preparation of Test Compounds: A stock solution of the purified metabolite (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for the assay.

-

Cell Treatment: The culture medium from the seeded cells is removed and replaced with the medium containing different concentrations of the test compound. A control group with the solvent alone is also included.

-

Incubation: The treated cells are incubated for a defined period (e.g., 4, 24, 48, 72, or 120 hours) at 27°C.

-

Cell Harvesting and Staining:

-

After incubation, the culture medium is collected.

-

Adherent cells are detached using a cell scraper or by gentle pipetting.

-

The cells are pelleted by centrifugation (e.g., 100 x g for 5 minutes).

-

The supernatant is discarded, and the cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS) or serum-free medium.

-

A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution (1:1 ratio).

-

The mixture is incubated at room temperature for approximately 3 minutes.

-

-

Cell Counting:

-

10 μL of the cell-trypan blue mixture is loaded onto a hemocytometer.

-

Both viable (unstained, bright) and non-viable (blue-stained) cells are counted under a light microscope.

-

Cell viability is calculated using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

-

-

Data Analysis: The percentage of cell viability is plotted against the concentration of the test compound. The CC50 value is then determined as the concentration that reduces cell viability by 50% compared to the control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxicity of fungal metabolites.

Hypothetical Signaling Pathway for Beauvericin-Induced Apoptosis in Insect Cells

While the precise signaling cascade for this compound in insect cells is yet to be elucidated, studies on the more extensively researched metabolite, Beauvericin, in various cell types suggest the induction of apoptosis through a mitochondrially-mediated pathway, often involving an influx of calcium ions. The following diagram illustrates a plausible, yet hypothetical, pathway in insect cells based on these findings.

Caption: Hypothetical apoptosis pathway induced by B. bassiana metabolites.

Conclusion

The available data demonstrates that this compound and other secondary metabolites produced by Beauveria bassiana exhibit significant cytotoxic activity against insect cell lines. This in vitro toxicity likely contributes to the overall insecticidal efficacy of the fungus. Beauvericin, in particular, stands out for its potent and time-dependent effects.

Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways of this compound in insect cells.

-

Investigate the potential synergistic effects of these metabolites when used in combination.

-

Assess the cytotoxicity of these compounds across a broader range of insect cell lines from different orders.

A deeper understanding of the cellular mechanisms of these natural compounds will be invaluable for the development of more effective and targeted biological pest control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. Beauvericin cytotoxicity to the invertebrate cell line SF-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioted.es [bioted.es]

- 5. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Role of Bassianin in the Pathogenicity of Beauveria bassiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauveria bassiana, an entomopathogenic fungus, is a key player in the biological control of a wide range of insect pests. Its virulence is not solely dependent on mechanical penetration of the host cuticle but is significantly augmented by a cocktail of bioactive secondary metabolites. Among these, the yellow pigment bassianin has been identified as a contributor to the fungus's pathogenic arsenal. This technical guide provides an in-depth exploration of the current understanding of this compound's role in the pathogenicity of B. bassiana, summarizing key data, outlining experimental methodologies, and visualizing relevant pathways to aid researchers and professionals in the fields of mycology, entomology, and drug development.

Beauveria bassiana produces a variety of toxins, which are secondary metabolites such as beauvericin, bassianolide, beauverolides, tenellin, oosporein, and oxalic acid.[1] These toxins are instrumental in helping B. bassiana to parasitize and ultimately kill their insect hosts.[1] The infection process is a complex interplay of enzymatic degradation of the insect's outer defenses and the subsequent release of these toxic compounds to overcome the host's immune system.

This compound: A Polyketide Toxin

This compound is a yellow pigment and a member of the 2-pyridone class of fungal metabolites.[2] Structurally, it is the 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] derivative of 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone.[2] As a polyketide, its biosynthesis is linked to polyketide synthase (PKS) genes, which are known to be involved in the production of a wide array of secondary metabolites in fungi. While the specific gene cluster for this compound has not been definitively characterized, it is closely related to that of tenellin, another 2-pyridone derivative produced by Beauveria species.[2]

Biosynthesis of this compound

The biosynthesis of this compound is believed to follow a pathway similar to that of tenellin, which is synthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) encoded by the tenS gene. This process involves the assembly of a polyketide chain that is subsequently modified to form the characteristic 2-pyridone ring structure.

Disruption of certain PKS genes, such as pks15, has been shown to reduce the virulence of B. bassiana against insects and impair its ability to survive phagocytosis by insect hemocytes. This suggests that polyketide products, including potentially this compound, play a crucial role in overcoming the host's immune defenses.

Role in Pathogenicity and Mode of Action

While the precise and isolated role of this compound in insect pathogenicity is still under investigation, its contribution is inferred from its presence in infected insects and the known toxic properties of related compounds. This compound, along with other secondary metabolites, is secreted by the fungus once it has breached the insect's cuticle and is proliferating within the hemocoel.

The mode of action for many of B. bassiana's toxins involves the disruption of cellular processes and the suppression of the host's immune response. For instance, B. bassiana infection has been shown to reduce the total hemocyte concentration in infected insects. While this effect is the result of a cocktail of toxins, it highlights the fungus's strategy of crippling the host's cellular immunity.

Table 1: Quantitative Data on Beauveria bassiana Virulence and Toxin Production

| Parameter | Insect Species | Value | Reference |

| LC50 of B. bassiana Strain | Galleria mellonella | 3.98x10^7 conidia/ml | |

| Tenebrio molitor | 1.03x10^7 conidia/ml | ||

| Spodoptera litura (eggs) | 2.33x10^7 conidia/ml | ||

| This compound Concentration in Infected Larvae | Tenebrio molitor | Not explicitly quantified, but detected alongside major toxins. | |

| Beauvericin Concentration in Infected Larvae | Tenebrio molitor | 63.6-109.8 µg/g | |

| Bassianolide Concentration in Infected Larvae | Tenebrio molitor | 20.6-51.1 µg/g |

Note: LC50 values for B. bassiana strains represent the concentration of conidia required to kill 50% of the test population and reflect the combined virulence factors of the fungus, not the isolated effect of this compound.

Experimental Protocols

Extraction and Purification of this compound

A general protocol for the extraction of secondary metabolites from B. bassiana cultures is outlined below. Specific optimization may be required for maximizing the yield of this compound.

Methodology:

-

Culture: Grow Beauveria bassiana in a suitable liquid or solid medium to promote secondary metabolite production.

-

Extraction: Extract the fungal biomass and/or culture filtrate with an appropriate organic solvent such as ethyl acetate or methanol.

-

Concentration: Concentrate the crude extract using a rotary evaporator.

-

Purification: Purify the crude extract using column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Insect Bioassay for Toxin Activity (Galleria mellonella Model)

The greater wax moth, Galleria mellonella, is a widely used model for assessing the virulence of microbial pathogens and the toxicity of their metabolites.

Methodology:

-

Insect Rearing: Rear G. mellonella larvae on an artificial diet under controlled conditions.

-

Toxin Preparation: Dissolve purified this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in an insect-compatible buffer.

-

Injection: Inject a precise volume of the this compound solution into the hemocoel of last instar larvae using a microinjector. Control groups should be injected with the solvent buffer alone.

-

Observation: Monitor the larvae for mortality, behavioral changes, and other signs of toxicity at regular intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: Calculate the median lethal dose (LD50) using probit analysis.

Quantification of this compound in Infected Insects by UPLC-Q-Orbitrap MS

A sensitive and accurate method for quantifying this compound and other metabolites in infected insects has been developed using Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS).

Methodology:

-

Sample Preparation: Homogenize B. bassiana-infected insect larvae in a suitable extraction solvent (e.g., 70% ethanol).

-

Extraction: Subject the homogenate to ultrasonic treatment to enhance the extraction of metabolites.

-

Analysis: Analyze the extract using UPLC-Q-Orbitrap MS for the simultaneous detection and quantification of this compound and other secondary metabolites.

Signaling Pathways and Logical Relationships

The pathogenic process of B. bassiana involves a cascade of events, from initial contact with the host to the eventual overcoming of its immune system. The production of this compound and other toxins is a critical step in this process.

Conclusion and Future Directions

This compound is an integral part of the complex pathogenic machinery of Beauveria bassiana. While its precise individual contribution to insect mortality requires further elucidation through the determination of its LD50 against various insect pests, its role as a polyketide toxin produced during infection is evident. Future research should focus on the definitive identification of the this compound biosynthetic gene cluster, which would open avenues for genetic manipulation to either enhance or silence its production. Such studies would provide a clearer picture of its specific role in virulence and its potential as a target for novel bio-insecticidal strategies or as a lead compound in drug discovery programs. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this fascinating fungal metabolite.

References

Unveiling the Cyto-destructive Potential of Bassianin on Red Blood Cells: A Technical Overview

For Immediate Release

This technical guide delves into the cytotoxic effects of Bassianin, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, with a specific focus on its impact on erythrocytes. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing a comprehensive summary of existing data, detailed experimental methodologies, and visual representations of the proposed mechanisms of action.

Executive Summary

This compound, a yellow pigment and mycotoxin, exhibits significant cytotoxic activity against erythrocytes. The primary mechanism of this toxicity is attributed to the disruption of the erythrocyte membrane integrity. This disruption is initiated by the inhibition of crucial membrane-bound ATPases, particularly the Ca²⁺-ATPase. The subsequent loss of ion homeostasis leads to morphological changes and eventual lysis of the red blood cells. While the qualitative effects are documented, specific quantitative data regarding the hemolytic potency of this compound, such as EC₅₀ values, remain largely unreported in publicly accessible literature.

Quantitative Data on this compound's Bioactivity

The primary quantitative data available pertains to the inhibitory effect of this compound on erythrocyte membrane ATPases. The following table summarizes the key findings from the seminal work in this area.

| Parameter | Organism/Cell Type | Concentration | Effect | Reference |

| Total ATPase Inhibition | Horse Erythrocytes | 200 µg/mL | Up to 50% inhibition | [1] |

| Specificity | Horse Erythrocytes | Not specified | Greater inhibition of Ca²⁺-ATPase than Na⁺/K⁺-ATPase | [1] |

Note: Further specific quantitative data on the hemolytic activity of this compound, such as EC₅₀ or LC₅₀ values, were not available in the reviewed literature.

Proposed Mechanism of Action

The cytotoxic effect of this compound on erythrocytes is believed to be a multi-step process initiated at the cell membrane. The proposed signaling pathway, based on the available evidence, is outlined below.

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the cytotoxic effects of this compound on erythrocytes. These protocols are based on standard laboratory procedures and the limited information available from existing literature.

Hemolytic Activity Assay

This protocol outlines a general procedure to determine the hemolytic activity of this compound.

Erythrocyte Membrane Ca²⁺-ATPase Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on Ca²⁺-ATPase activity in isolated erythrocyte membranes.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent cytotoxic agent against erythrocytes, primarily through the disruption of membrane function via ATPase inhibition. However, a significant gap exists in the literature regarding the precise quantification of its hemolytic activity. Future research should focus on determining the EC₅₀ value for this compound-induced hemolysis to allow for a more accurate assessment of its toxic potential. Furthermore, a more detailed investigation into the specific molecular interactions between this compound and the erythrocyte membrane could provide a clearer understanding of its mechanism of action and potentially inform the development of novel therapeutic agents or toxicological screening assays.

References

Unraveling the Genetic Blueprint of Bassianin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bassianin, a yellow pigment and secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, has garnered interest for its potential biological activities. As with many fungal secondary metabolites, the production of this compound is tightly regulated at the genetic level, often in response to specific environmental cues and developmental stages of the fungus. Understanding this intricate regulatory network is paramount for harnessing the full potential of this compound, whether for agricultural applications as a biocontrol agent or for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the current understanding of the genetic regulation of this compound production, detailing the biosynthetic gene cluster, putative regulatory elements, and the broader signaling pathways that may influence its synthesis. Furthermore, this guide presents detailed experimental protocols and data to facilitate further research in this area.

The this compound Biosynthetic Gene Cluster: The Core of Production

While the complete and fully annotated this compound biosynthetic gene cluster is not yet definitively characterized in the public domain, evidence from genomic studies of Beauveria bassiana strongly suggests its existence. Fungal secondary metabolites are typically synthesized by a series of enzymes encoded by genes clustered together on a chromosome. This co-localization facilitates the coordinated expression of all the necessary genes for the production of the final compound.

Based on analogous secondary metabolite gene clusters in Beauveria bassiana and other filamentous fungi, the this compound gene cluster is predicted to contain:

-

A core enzyme gene: Likely a non-ribosomal peptide synthetase (NRPS) or a polyketide synthase (PKS), or a hybrid of the two, which is responsible for assembling the backbone of the this compound molecule.

-

Tailoring enzyme genes: These genes encode enzymes such as oxidoreductases, transferases, and transporters that modify the initial backbone to produce the final, biologically active this compound molecule.

-

A pathway-specific transcription factor (PSTF) gene: This is a regulatory gene located within or near the cluster that specifically controls the expression of the other genes in the cluster. While not yet experimentally confirmed for the this compound cluster, the presence of a PSTF is a common feature of fungal secondary metabolite gene clusters.

Putative Regulatory Mechanisms of this compound Production

The regulation of secondary metabolite production in filamentous fungi is a complex process involving a hierarchical network of regulatory proteins and signaling pathways. While direct experimental evidence for this compound regulation is limited, insights can be drawn from the well-studied regulatory networks of other secondary metabolites in Beauveria bassiana, such as oosporein and beauvericin.

Transcriptional Regulation: A Multi-layered Control System

The expression of the this compound biosynthetic gene cluster is likely controlled by a combination of pathway-specific and global transcription factors.

-

Pathway-Specific Transcription Factors (PSTFs): As mentioned, a putative PSTF is likely encoded within the this compound gene cluster. This transcription factor would bind to specific DNA motifs in the promoter regions of the other genes in the cluster, thereby activating their transcription. The expression of the PSTF itself may be under the control of broader regulatory networks.

-

Global Transcription Factors: Several global regulators are known to influence the production of multiple secondary metabolites in Beauveria bassiana and could therefore also play a role in this compound regulation. These include:

-

PacC: A pH-responsive transcription factor that mediates adaptation to ambient pH. In B. bassiana, BbPacC is known to regulate the production of other secondary metabolites, and its influence on this compound production under different pH conditions is a strong possibility.

-

Msn2: A key regulator of stress responses. Given that secondary metabolite production is often linked to stress, BbMsn2 could act as either a positive or negative regulator of the this compound gene cluster.

-

LaeA: A global regulator of secondary metabolism in many filamentous fungi. LaeA is part of the Velvet complex, which links secondary metabolism with development and light sensing. Deletion or overexpression of laeA in B. bassiana has been shown to affect the production of other secondary metabolites, suggesting a potential role in this compound regulation.

-

Smr1: A negative regulator of oosporein production. The existence of such repressors highlights the complexity of secondary metabolite regulation, and a similar mechanism could be in place for the this compound cluster.

-

Signaling Pathways Influencing Production

Various signaling pathways are known to integrate environmental signals and translate them into changes in gene expression, including the genes responsible for secondary metabolite production.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPK cascades are crucial for sensing and responding to a variety of external stimuli, including nutrient availability, osmotic stress, and cell wall integrity. These pathways can phosphorylate and thereby activate or inhibit transcription factors that control secondary metabolism.

-

Calcium Signaling: Calcium is a ubiquitous second messenger involved in a multitude of cellular processes. In fungi, calcium signaling, often mediated by calmodulin and calcineurin, can influence the expression of virulence factors and secondary metabolite gene clusters.

Data on Secondary Metabolite Production in Beauveria bassiana Mutants

| Gene Manipulated | Mutant Type | Secondary Metabolite(s) Affected | Observed Effect on Production | Reference |

| BbLaeA | Overexpression | Beauvericin, Bassiatin | Increased | [1] |

| BbLaeA | Deletion | Beauvericin | Decreased | [1] |

| BbPacC | Overexpression | Oosporein | Increased | [2] |

| BbPacC | Deletion | Oosporein | Abolished | [2] |

| Bbmsn2 | Deletion | Oosporein | Increased | [2] |

| Bbsmr1 | Deletion | Oosporein | Increased |

Experimental Protocols

To facilitate further research into the genetic regulation of this compound production, this section provides detailed methodologies for key experiments.

Gene Knockout and Overexpression in Beauveria bassiana

Objective: To create mutant strains of B. bassiana with deleted or overexpressed genes of interest (e.g., putative transcription factors) to study their effect on this compound production.

Methodology: CRISPR-Cas9 based gene editing has proven to be an efficient method for genetic manipulation in B. bassiana.

Protocol:

-

Vector Construction:

-

For gene knockout, construct a donor DNA vector containing homologous arms (typically 1-2 kb) flanking the target gene and a selectable marker (e.g., hygromycin resistance gene).

-

For overexpression, construct a vector containing the gene of interest under the control of a strong constitutive promoter (e.g., gpdA promoter) and a selectable marker.

-

Construct a separate vector expressing the Cas9 nuclease and a guide RNA (gRNA) specific to the target gene.

-

-

Protoplast Preparation:

-

Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days at 25°C with shaking.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

-

Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer at 30°C for 2-4 hours.

-

Filter the resulting protoplasts through sterile cotton wool to remove mycelial debris.

-

Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and resuspend in STC buffer at a concentration of 10^7 to 10^8 protoplasts/mL.

-

-

Transformation:

-

Mix the protoplast suspension with the Cas9/gRNA vector and the donor DNA vector.

-

Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature for 20-30 minutes.

-

Plate the transformation mixture onto regeneration agar medium (e.g., PDA with 1.2 M sorbitol) containing the appropriate selection agent (e.g., hygromycin).

-

Incubate at 25°C for 5-7 days until transformants appear.

-

-

Screening and Verification:

-

Isolate individual transformants and culture them on selective medium.

-

Perform PCR analysis using primers flanking the target gene to confirm gene knockout or integration of the overexpression cassette.

-

For knockout mutants, Southern blot analysis can be used to confirm the absence of the target gene.

-

For overexpression mutants, RT-qPCR can be used to confirm increased transcript levels of the gene of interest.

-

Quantification of this compound Production by HPLC

Objective: To quantitatively measure the amount of this compound produced by wild-type and mutant strains of B. bassiana.

Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of secondary metabolites.

Protocol:

-

Sample Preparation:

-

Culture B. bassiana strains in a suitable liquid medium known to support this compound production (e.g., Sabouraud Dextrose Broth) for a defined period (e.g., 7-14 days).

-

Separate the mycelia from the culture broth by filtration.

-

Extract the mycelia with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or vigorous shaking.

-

Evaporate the solvent to dryness and resuspend the extract in a known volume of the mobile phase for HPLC analysis.

-

Filter the extract through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might be from 20% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where this compound has maximum absorbance (this needs to be determined experimentally, but a scan from 200-400 nm is a good starting point). A Diode Array Detector (DAD) is ideal for this purpose.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Analysis of Gene Expression by RT-qPCR

Objective: To measure the transcript levels of genes in the this compound biosynthetic cluster in different strains or under different culture conditions.

Methodology: Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method for quantifying gene expression.

Protocol:

-

RNA Extraction:

-

Harvest mycelia from liquid cultures and immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR:

-

Design primers specific to the target genes in the this compound cluster and a reference gene (e.g., actin or GAPDH) for normalization. Primers should be designed to amplify a product of 100-200 bp.

-

Perform qPCR using a SYBR Green-based master mix in a real-time PCR cycler.

-

The cycling conditions will typically be: an initial denaturation step at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Include a melt curve analysis at the end of the run to ensure the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

-

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex regulatory networks and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Hypothetical signaling pathway for this compound production.

Caption: Workflow for studying this compound gene regulation.

Conclusion and Future Directions

The genetic regulation of this compound production in Beauveria bassiana is a fertile ground for discovery. While much can be inferred from the study of other secondary metabolites, direct experimental investigation is needed to fully elucidate the specific regulatory network governing this compound biosynthesis. The protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to unravel this complexity. Future research should focus on the definitive identification and annotation of the this compound biosynthetic gene cluster, the experimental validation of the roles of putative pathway-specific and global transcription factors, and the characterization of the environmental signals that trigger this compound production. A deeper understanding of these regulatory mechanisms will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational engineering of Beauveria bassiana for enhanced this compound yields, benefiting both agriculture and medicine.

References

A Technical Guide to the Initial Studies on the Antimicrobial Properties of Bassianin and its Source Organism, Beauveria bassiana

Audience: Researchers, scientists, and drug development professionals.

Abstract

Beauveria bassiana, an entomopathogenic fungus, is a prolific producer of secondary metabolites with significant biotechnological potential. Among these is Bassianin, a compound identified alongside other toxins like beauvericin and oosporein. While extensive research has focused on the insecticidal properties of B. bassiana and the antimicrobial activities of its crude extracts, studies dedicated specifically to the antimicrobial properties of isolated this compound are limited. This technical guide synthesizes the foundational research on the antimicrobial effects of B. bassiana secondary metabolites, providing context for the potential role of this compound. It details the experimental protocols used to assess antimicrobial activity, presents available quantitative data from studies on crude extracts, and visualizes key experimental workflows and the relationship between the fungus and its bioactive compounds. This document serves as a resource for researchers aiming to explore the therapeutic potential of this compound and other lesser-studied metabolites from this important fungus.

Introduction

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Natural sources, particularly microorganisms, have historically been a rich reservoir of bioactive compounds. Beauveria bassiana, a fungus widely known for its use as a mycoinsecticide, produces a diverse arsenal of secondary metabolites.[1][2] These compounds, including cyclodepsipeptides, alkaloids, and polyketides, are believed to play a role in pathogenesis against insects and in competing with other microorganisms.[2][3]

The main active molecules produced by B. bassiana include bassianolide, oosporein, beauvericin, tenellin, and this compound.[4] While metabolites like beauvericin and oosporein have been the subject of considerable study for their antimicrobial and insecticidal activities, this compound remains a less-characterized component of this chemical arsenal. This guide provides a comprehensive overview of the initial studies that lay the groundwork for investigating the specific antimicrobial properties of this compound by examining the activity of B. bassiana extracts in which it is present.

Antimicrobial Activity of Beauveria bassiana Metabolites

Initial research has consistently demonstrated that crude extracts from B. bassiana cultures exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. These extracts contain a mixture of the secondary metabolites produced by the fungus, including this compound. The data from these studies provide the primary evidence for the potential antimicrobial efficacy of the constituent compounds.

Quantitative Data on Antimicrobial Activity

The antimicrobial activity of B. bassiana crude extracts has been quantified using standard methods such as the determination of Minimum Inhibitory Concentration (MIC) and the measurement of inhibition zones in diffusion assays. The results from various studies are summarized below.

| Target Microorganism | Assay Type | Extract Concentration | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Escherichia coli | Disc Diffusion | Not Specified | 27 | - | |

| Escherichia coli | Microdilution | - | - | 62.5 | |

| Staphylococcus aureus | Disc Diffusion | Not Specified | 25 | - | |

| Staphylococcus aureus | Microdilution | - | - | 125 | |

| Klebsiella pneumoniae | Disc Diffusion | Not Specified | 22 | - | |

| Klebsiella pneumoniae | Microdilution | - | - | 62.5 | |

| Candida albicans | Disc Diffusion | Not Specified | 23 | - | |

| Candida albicans | Microdilution | - | - | 125 | |

| Bacillus subtilis | Disc Diffusion | 1600 µg/ml | 18.25 | - | |

| Bacillus cereus | Disc Diffusion | 1600 µg/ml | 19.50 | - | |

| Micrococcus luteus | Disc Diffusion | 1600 µg/ml | 20.25 | - | |

| Xanthomonas oryzae pv. oryzae | Agar-plug Diffusion | Not Specified | 60-84% Inhibition | - |

Note: The data above pertains to crude extracts of B. bassiana and not to isolated this compound.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of antimicrobial properties. The following sections detail the common protocols employed in the initial studies of B. bassiana metabolites.

Preparation of B. bassiana Crude Extract

This protocol describes the generation of a secondary metabolite extract from a liquid culture of B. bassiana.

-

Inoculation: An aqueous conidial suspension of B. bassiana (e.g., 1 x 10⁷ conidia/mL) is prepared. One mL of this suspension is used to inoculate 100 mL of a suitable liquid medium (e.g., Sabouraud Dextrose Yeast Broth) in a 250 mL Erlenmeyer flask.

-

Incubation: The flasks are incubated on a rotary shaker at approximately 180 rpm for 7 days at 27 ± 2°C to allow for fungal growth and metabolite secretion.

-

Extraction: The fermented broth is filtered through a sterile membrane (e.g., muslin cloth or filter paper) to separate the fungal biomass from the culture filtrate.

-

Solvent Extraction: The filtrate, containing the secreted metabolites, is then extracted using an organic solvent such as ethyl acetate. The organic phase is collected and concentrated in vacuo to yield a dry crude extract.

-

Resuspension: The dried extract is resuspended in a suitable solvent (e.g., methanol or DMSO) to a desired stock concentration for use in antimicrobial assays.

Agar Disc Diffusion Assay

This method is used to qualitatively assess antimicrobial activity by measuring zones of growth inhibition.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

-

Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi) to create a lawn of growth.

-

Disc Application: Sterile blank paper discs (typically 6 mm in diameter) are impregnated with a known volume (e.g., 15 µL) of the B. bassiana crude extract at various concentrations.

-

Controls: A positive control (a known antibiotic like tetracycline or streptomycin) and a negative control (the solvent used to dissolve the extract) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Data Collection: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Broth Microdilution Assay for MIC Determination

This quantitative method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

-

Plate Preparation: A serial two-fold dilution of the B. bassiana extract is prepared in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Wells containing only the medium (sterility control), and wells with the medium and the microorganism (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of the extract at which no visible growth (turbidity) is observed.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the processes and concepts involved in this research area.

Caption: Experimental workflow for assessing antimicrobial activity.

Caption: Relationship of B. bassiana to its key metabolites.

Mechanism of Action: Postulated Roles

While the specific molecular targets of this compound are not yet elucidated, the mechanisms of other B. bassiana metabolites offer clues. For instance, beauvericin is known to have ionophoric properties, disrupting cell membrane potential. Other compounds are suggested to interfere with the biosynthesis of essential cell components and enzyme production. The red pigment oosporein is thought to help the fungus limit bacterial competition within a host insect, highlighting the ecological role of these antimicrobial compounds. It is plausible that this compound contributes to the observed broad-spectrum activity of the crude extracts through a mechanism that may be unique or synergistic with other secreted molecules.

Conclusion and Future Directions

Initial studies strongly support the antimicrobial potential of secondary metabolites produced by Beauveria bassiana. Quantitative data from crude extracts show efficacy against a variety of gram-positive and gram-negative bacteria, as well as pathogenic fungi. However, a significant knowledge gap exists regarding the specific contribution of this compound to this activity.

Future research should prioritize the following:

-

Isolation and Purification: Development of robust protocols to isolate this compound in sufficient quantities for detailed biological evaluation.

-

Direct Antimicrobial Testing: Conducting comprehensive antimicrobial susceptibility testing with purified this compound to determine its intrinsic activity (MIC, MBC/MFC) against a broad panel of clinically relevant microbes.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its antimicrobial effects.

-

Synergy Studies: Exploring potential synergistic or antagonistic interactions between this compound and other B. bassiana metabolites.

By focusing on these areas, the scientific community can fully characterize the antimicrobial properties of this compound and evaluate its potential as a lead compound for the development of new anti-infective therapies.

References

- 1. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of oosporein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

Methodological & Application

Application Notes and Protocols for Bassianin Extraction from Beauveria bassiana Solid Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of bassianin, a secondary metabolite from solid cultures of the entomopathogenic fungus Beauveria bassiana. The methodologies outlined below are compiled from various scientific sources and are intended to guide researchers in developing a robust extraction and purification strategy.

Data Presentation

| Product | Culture Type | Substrate/Medium | Yield | Reference |

| Conidia | Solid-State | Polished White Rice | 4.05 g / 100 g dry rice | [1] |

| Conidia | Solid-State | Broken Rice | 1.93 x 10⁹ conidia / g | [2] |

| Beauvericin | Liquid Culture | Potato Dextrose Broth (PDB) | Optimized for production | [2] |

Note: The lack of specific yield data for this compound highlights a research gap and an opportunity for further investigation in this area.

Experimental Protocols

This section details the step-by-step methodologies for the solid-state fermentation of Beauveria bassiana, followed by the extraction and a generalized purification protocol for this compound.

Solid-State Fermentation of Beauveria bassiana

This protocol is adapted from methodologies focused on maximizing biomass and conidia production on a solid substrate, which is a prerequisite for secondary metabolite extraction.[1][2]

Materials:

-

Beauveria bassiana strain

-

Potato Dextrose Agar (PDA) plates

-

Sterile distilled water with 0.02% Tween 80

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

-

Solid substrate (e.g., Polished white rice)

-

Autoclavable cultivation bags or flasks

-

Incubator

Protocol:

-

Inoculum Preparation:

-

Culture Beauveria bassiana on PDA plates at 25°C for 10-14 days until sporulation.

-

Harvest conidia by flooding the plate with sterile 0.02% Tween 80 solution and gently scraping the surface.

-

Determine the conidial concentration using a hemocytometer.

-

Inoculate a liquid medium (e.g., PDB) with the conidial suspension to a final concentration of approximately 1 x 10⁷ conidia/mL.

-

Incubate the liquid culture at 25°C on a rotary shaker at 150-200 rpm for 2-3 days to obtain a blastospore-rich inoculum.

-

-

Solid Substrate Preparation:

-

Wash the solid substrate (e.g., polished white rice) thoroughly with water.

-

Add the substrate and water to the cultivation bags or flasks to achieve a moisture content of approximately 40%.

-

Autoclave the substrate at 121°C for 20-30 minutes. Allow it to cool to room temperature.

-

-

Inoculation and Incubation:

-

Inoculate the sterilized solid substrate with the liquid inoculum at a ratio of 10% (v/w).

-

Mix thoroughly to ensure even distribution of the inoculum.

-

Incubate the solid culture at 25°C for 14-21 days. The culture should be periodically agitated during the initial days of incubation to promote uniform growth.

-

Extraction of this compound from Solid Culture

This protocol utilizes an organic solvent extraction method, which is a common technique for isolating secondary metabolites from fungal solid cultures.

Materials:

-

Mature Beauveria bassiana solid culture

-

Extraction solvent (e.g., Ethyl acetate or 70% Ethanol)

-

Homogenizer or blender

-

Shaker

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

Protocol:

-

Harvesting and Preparation:

-

After the incubation period, harvest the entire solid culture, including the fungal biomass and the substrate.

-

Dry the culture at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried culture into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Suspend the powdered solid culture in the chosen extraction solvent (ethyl acetate or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

-

Homogenize the mixture for 5-10 minutes to disrupt the fungal cells and enhance extraction efficiency.

-

Transfer the homogenate to a flask and place it on a shaker at room temperature for 24 hours.

-

-

Filtration and Concentration:

-

Separate the solid residue from the liquid extract by vacuum filtration.

-

Wash the residue with a small volume of the extraction solvent to recover any remaining metabolites.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 45°C to avoid degradation of the target compound.

-

The resulting concentrated crude extract can be stored at -20°C for further purification.

-

Purification of this compound

This section provides a general workflow for the purification of this compound from the crude extract. The specific parameters for chromatography will need to be optimized based on the characteristics of the crude extract and the available instrumentation.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)

Protocol:

A. Silica Gel Column Chromatography (Initial Fractionation):

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This can be done in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable staining reagent. Combine the fractions containing the compound of interest (this compound is a yellow-orange pigment).

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Method Development (Analytical Scale):

-

Develop a separation method on an analytical HPLC system with a C18 column.

-

Experiment with different mobile phase compositions (e.g., gradients of acetonitrile and water with 0.1% formic acid) to achieve good resolution of the this compound peak from other components in the partially purified fractions.

-

-

Scale-up to Preparative HPLC:

-

Scale up the optimized analytical method to a preparative HPLC system with a larger C18 column.

-

Inject the this compound-rich fractions obtained from column chromatography.

-

Collect the peak corresponding to this compound.

-

-

Purity Confirmation and Characterization:

-

Assess the purity of the isolated this compound using analytical HPLC.

-

Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Experimental workflow for this compound extraction.